6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride
Description
Key Structural Features
The tetrahydro modification reduces ring strain compared to fully aromatic analogs, while the phenyl group enhances lipophilicity and influences intermolecular interactions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S.ClH/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H2,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMOXSNPWRRFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of 2-aminothiophenol with phenylacetic acid derivatives under acidic conditions. Another method involves the reaction of 2-aminobenzothiazole with phenylacetic acid in the presence of a dehydrating agent.
Industrial Production Methods: Industrial production of 6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: Potential use in drug discovery and development for therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzothiazole scaffold allows for diverse substitutions, leading to variations in biological activity and pharmacokinetics. Key analogs include:
Key Observations :
- Phenyl vs. In contrast, the tert-butyl group increases steric bulk, which may reduce solubility but enhance metabolic stability .
Physicochemical Properties
- Lipophilicity : The logP values (predicted) increase with larger substituents: Methyl (logP ~1.5) < Phenyl (logP ~2.8) < tert-Pentyl (logP ~3.2). Higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Solubility : Hydrochloride salts improve water solubility. For example, the tert-butyl analog (CAS 81721-87-1) is reported to have moderate solubility in polar solvents, while the phenyl derivative’s solubility is likely lower due to aromatic stacking .
Pharmacological Potential
- Anticonvulsant Activity: Analogs like 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one exhibit anticonvulsant effects in rodent models, suggesting the benzothiazole-amine motif may modulate neuronal ion channels .
Biological Activity
6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride is a compound with the chemical formula C13H15ClN2S and a molecular weight of 266.79 g/mol. It is recognized for its potential biological activities, which are the focus of this article. The compound is often studied for its pharmacological properties and applications in medicinal chemistry.
The biological activity of this compound primarily revolves around its interactions with specific biological targets. Research indicates that this compound may exhibit:
- Antimicrobial Properties : Studies have shown that benzothiazole derivatives can possess antimicrobial activities against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, although specific mechanisms remain to be fully elucidated.
- Neuroprotective Effects : Some research points to potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies
-
Antimicrobial Activity :
A study conducted on various benzothiazole derivatives indicated that compounds similar to 6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to evaluate efficacy. -
Anticancer Properties :
In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The apoptotic effect was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins. -
Neuroprotective Effects :
Research involving animal models has suggested that 6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine may protect neurons from oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved behavioral outcomes in neurodegenerative disease models.
Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Anticancer | Induction of apoptosis in MCF-7 and HepG2 | |
| Neuroprotective | Reduction of oxidative stress |
Pharmacological Studies
Recent pharmacological studies have focused on the structure–activity relationship (SAR) of benzothiazole derivatives. Modifications at various positions on the benzothiazole ring have been shown to enhance biological activity. For instance:
- Substituents at the phenyl group can significantly influence the potency against cancer cell lines.
Safety and Toxicology
While promising results have been reported regarding the biological activity of this compound, safety assessments are crucial. Toxicological studies are necessary to establish safe dosage ranges and identify potential side effects.
Q & A
Q. What are the common synthetic routes for 6-phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: A typical synthesis involves cyclocondensation of substituted cyclohexanones with thiourea derivatives under acidic conditions. For example, in a related benzothiazole synthesis, triethylamine in dichloromethane facilitates the coupling of 3-methoxy benzoyl chloride with a tetrahydrobenzothiazole precursor, followed by Boc deprotection and HCl salt formation . Optimization may include:
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its conformation?
Methodological Answer:
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is used for small-molecule refinement to resolve bond lengths/angles and hydrogen bonding networks .
- NMR spectroscopy : H and C NMR distinguish between chair and boat conformations in the tetrahydrobenzothiazole ring. For example, coupling constants () > 10 Hz indicate axial-equatorial proton arrangements .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 289.12) and fragmentation patterns .
Q. What are common impurities in synthesized batches, and how are they identified?
Methodological Answer: Impurities arise from:
- Incomplete deprotection : Residual Boc groups detected via FT-IR (C=O stretch at ~1680 cm) .
- Oxidation byproducts : Sulfoxide derivatives (e.g., benzothiazole-S-oxide) identified by HPLC-UV at 254 nm with retention time shifts .
- Metal contaminants : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies palladium residues from catalytic steps (<10 ppm threshold) .
Advanced Research Questions
Q. How does the tetrahydrobenzothiazole ring’s puckering affect biological activity, and how is this quantified?
Methodological Answer: Ring puckering is analyzed using Cremer-Pople coordinates, where amplitude () and phase angle () define non-planar distortions . For example:
Q. How do contradictory results in biological assays arise, and what strategies resolve them?
Methodological Answer: Contradictions may stem from:
- Solubility variability : DMSO stock precipitation in aqueous buffers reduces effective concentration. Use dynamic light scattering (DLS) to confirm homogeneity .
- Off-target effects : siRNA knockdown or CRISPR-Cas9 validation isolates target-specific activity .
- Metabolic instability : Microsomal stability assays (e.g., liver S9 fractions) identify rapid degradation pathways .
Q. What computational methods predict structure-activity relationships (SAR) for benzothiazole derivatives?
Methodological Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase ATP-binding sites).
- QSAR models : 3D descriptors (MolSurf, CoMSIA) correlate logP, polar surface area, and IC values .
- MD simulations : GROMACS assesses conformational stability over 100-ns trajectories .
Q. How are enantiomeric impurities controlled in chiral derivatives, and what analytical methods validate purity?
Methodological Answer:
- Chiral HPLC : Polysaccharide columns (Chiralpak IA/IB) resolve enantiomers (e.g., ratio <1:100) .
- Circular Dichroism (CD) : Cotton effects at 220–250 nm confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
